molecular formula C14H8Cl2F3N B12845468 n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline CAS No. 91283-19-1

n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline

Cat. No.: B12845468
CAS No.: 91283-19-1
M. Wt: 318.1 g/mol
InChI Key: AHILDFMCWZMNBF-UHFFFAOYSA-N
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Description

N-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline is a Schiff base compound characterized by an imine (C=N) linkage between a 2,4-dichlorophenyl group and a 3-(trifluoromethyl)aniline moiety. The E-configuration of the methylidene group ensures stereochemical stability, which is critical for its reactivity and applications in agrochemical or pharmaceutical intermediates. The 2,4-dichlorophenyl substituent is a common motif in pesticides (e.g., etobenzanid, sulfentrazone) due to its lipophilicity and resistance to metabolic degradation .

Properties

CAS No.

91283-19-1

Molecular Formula

C14H8Cl2F3N

Molecular Weight

318.1 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine

InChI

InChI=1S/C14H8Cl2F3N/c15-11-5-4-9(13(16)7-11)8-20-12-3-1-2-10(6-12)14(17,18)19/h1-8H

InChI Key

AHILDFMCWZMNBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=C(C=C2)Cl)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and alpha,alpha,alpha-trifluoro-m-toluidine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine can undergo various chemical reactions, including:

Scientific Research Applications

N-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline is a chemical compound classified as a Schiff base. It features a 2,4-dichlorobenzylidene moiety and a trifluoromethyl group attached to an aniline derivative. The compound has a molecular weight of approximately 318.1 g/mol. The IUPAC name is 1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine, which indicates its complex aromatic structure and functional groups.

Potential Applications

This compound has potential applications in various fields due to its unique properties. The biological activity of this compound has been investigated, revealing potential antimicrobial and antifungal properties, making it of interest in pharmaceutical research. Its structure allows it to interact with biological targets, potentially leading to therapeutic applications. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability. Interaction studies involving this compound indicate that this compound can form stable complexes with metal ions, which may enhance its biological effects. These interactions are crucial for understanding the mechanism of action and potential therapeutic uses of the compound.

Several compounds share similarities with this compound due to their structural features or functional groups. Examples include 2,4-dichloroaniline, trifluoroacetanilide, and benzaldehyde derivatives. These compounds differ primarily in their substituents and functional groups, which influence their reactivity and biological activity. this compound stands out due to its combination of dichlorobenzylidene and trifluoromethyl groups that enhance its chemical properties and potential applications.

Related Compounds

Compound NameStructural FeaturesUnique Aspects
2,4-DichloroanilineContains dichloro groupsLacks the trifluoromethyl moiety
TrifluoroacetanilideContains trifluoro groupDifferent acetamido functional group
Benzaldehyde derivativesSimilar aromatic structuresVarying substituents on benzene ring

Mechanism of Action

The mechanism of action of N-(2,4-Dichlorobenzylidene)-alpha,alpha,alpha-trifluoro-m-toluidine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. These metal complexes can interact with biological molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the nature of the metal complex formed.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Schiff Base Analogues

(a) N-[(E)-(3-Nitrophenyl)methylidene]aniline (CAS 5676-82-4)
  • Structure: Features a nitro (-NO₂) group at the meta-position of the phenyl ring instead of chlorine and CF₃.
  • Applications : Primarily used in organic synthesis; lacks agrochemical data compared to dichlorophenyl derivatives .
(b) 4-Chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline
  • Structure : Replaces the 2,4-dichlorophenyl group with a thienyl ring and a chloro substituent.
  • Properties : The thienyl group introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in materials science. However, the absence of CF₃ reduces its metabolic stability compared to the target compound .
Comparison Table :
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
Target Compound C₁₄H₉Cl₂F₃N 334.16 (calc.) 2,4-Cl₂Ph, CF₃ Agrochemical intermediate potential
N-[(E)-(3-Nitrophenyl)methylidene]aniline C₁₃H₁₀N₂O₂ 226.23 3-NO₂Ph Synthetic intermediate
4-Chloro-N-[(E)-(3-methyl-2-thienyl)methylidene]aniline C₁₂H₁₀ClNS 235.73 4-Cl, thienyl Materials science applications

Trifluoromethyl-Substituted Anilines

(a) N-(1,1-Difluoropropan-2-ylidene)-3-(trifluoromethyl)aniline ()
  • Structure : Contains a difluoropropanylidene group instead of dichlorophenyl.
  • However, the absence of aromatic chlorine limits pesticidal activity .
(b) N-(3-Fluoro-5-(trifluoromethyl)phenyl)-N’-hydroxy-1H-imidazo[4,5-b]pyridine-7-carboximidamide ()
  • Structure : Combines CF₃ with a fluorophenyl group in a fused heterocyclic system.
  • Properties : The fluorine atoms enhance bioavailability, but the complex heterocycle reduces synthetic accessibility compared to the target compound’s simpler Schiff base .

Dichlorophenyl Derivatives in Agrochemicals

  • Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide): A herbicide with a dichlorophenyl group but lacking the imine linkage. Demonstrates that dichloro substitution patterns (2,3 vs. 2,4) significantly alter target specificity .
  • Sulfentrazone (N-(2,4-dichloro-5-[...]phenyl)methanesulfonamide): Shares the 2,4-dichlorophenyl group but includes a sulfonamide moiety. Highlights the role of auxiliary functional groups in pesticidal activity .

Research Findings and Mechanistic Insights

  • Electronic Effects : The CF₃ group in the target compound stabilizes the imine bond via electron withdrawal, as shown in DFT studies of similar Schiff bases .

Biological Activity

N-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline, commonly referred to as a Schiff base, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a 2,4-dichlorobenzylidene moiety and a trifluoromethyl group, contributing to its chemical reactivity and biological interactions.

Chemical Structure and Properties

  • Molecular Formula : C15H11Cl2F3N
  • Molecular Weight : Approximately 318.1 g/mol
  • IUPAC Name : 1-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]methanimine

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for its bioavailability and interaction with biological targets .

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and 3-(trifluoromethyl)aniline. This reaction is usually conducted in ethanol or methanol under reflux conditions, followed by purification through recrystallization or column chromatography to achieve high purity levels .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its activity has been evaluated against various microbial strains, showing promising results:

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus20-2532
Escherichia coli1864
Candida albicans2216

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical carcinoma)41 ± 3
L1210 (Murine leukemia)36 ± 2
CEM (Human T-lymphocyte)29 ± 1

These findings indicate that this compound may possess significant potential as an anticancer agent, warranting further investigation into its mechanisms of action .

The biological activity of this compound is believed to be linked to its ability to form stable complexes with metal ions, enhancing its interaction with biological targets. Studies have shown that Schiff bases can act as ligands in coordination chemistry, which may contribute to their biological effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds, providing insights into structure-activity relationships (SAR). For instance:

  • A study on related Schiff bases indicated that modifications in substituents significantly affect their antimicrobial and anticancer activities. The introduction of electron-withdrawing groups like trifluoromethyl was found to enhance potency against various pathogens .
  • Another research highlighted the importance of molecular docking studies in predicting the binding affinity of such compounds to target proteins involved in cancer progression .

Q & A

Q. What are the recommended synthetic routes for preparing N-[(E)-(2,4-dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline, and what experimental conditions optimize yield?

Methodological Answer: The compound is synthesized via a Schiff base reaction between 3-(trifluoromethyl)aniline and 2,4-dichlorobenzaldehyde. Key steps include:

  • Reagent Ratios: Use a 1:1 molar ratio of aldehyde to amine in ethanol or methanol under reflux .
  • Catalysis: Acidic conditions (e.g., glacial acetic acid) or molecular sieves can accelerate imine formation .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Look for characteristic imine proton (δ 8.5–9.0 ppm) and aromatic signals split by electron-withdrawing groups (CF₃, Cl) .
    • FT-IR: Confirm C=N stretch near 1600–1650 cm⁻¹ .
  • X-ray Crystallography: Resolve the (E)-configuration of the imine bond and planarity of the aromatic systems, as demonstrated for analogous Schiff bases in Acta Crystallographica reports .

Q. What safety protocols are critical when handling 3-(trifluoromethyl)aniline precursors?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation: Perform reactions in a fume hood due to volatile amines and potential HCl release during synthesis .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different solvent systems?

Methodological Answer:

  • Solvent Effects Analysis: Compare NMR spectra in deuterated DMSO vs. CDCl₃. Polar solvents like DMSO may cause peak broadening due to hydrogen bonding with the imine group .
  • Variable Temperature NMR: Use VT-NMR to study dynamic effects (e.g., hindered rotation around the C=N bond) that alter splitting patterns .
  • Computational Validation: Perform DFT calculations (e.g., Gaussian) to predict chemical shifts and correlate with experimental data .

Q. What strategies optimize catalytic efficiency in asymmetric derivatization of this Schiff base?

Methodological Answer:

  • Chiral Catalysts: Test enantioselective catalysts like BINOL-derived phosphoric acids for asymmetric additions to the imine group .
  • Solvent Screening: Evaluate polar aprotic solvents (e.g., THF, DCM) to stabilize transition states and improve enantiomeric excess (ee) .
  • Kinetic Studies: Use HPLC with a chiral column (e.g., Chiralpak IA) to monitor ee and reaction kinetics .

Q. How do electronic effects from the trifluoromethyl and dichlorophenyl groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Hammett Analysis: Correlate substituent σ values with reaction rates in Suzuki-Miyaura couplings. The electron-withdrawing CF₃ group may reduce electron density at the aryl ring, slowing oxidative addition .
  • DFT Modeling: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic rings .
  • Comparative Studies: Synthesize analogs (e.g., replacing CF₃ with CH₃) to isolate electronic vs. steric effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in melting points reported for this compound?

Methodological Answer:

  • Purity Assessment: Verify purity via HPLC (C18 column, 70:30 MeCN/H₂O) to rule out impurities lowering the melting point .
  • Polymorphism Screening: Perform differential scanning calorimetry (DSC) to detect polymorphic forms, which may melt at different temperatures .
  • Literature Cross-Validation: Compare data with structurally similar Schiff bases in crystallographic databases (e.g., Cambridge Structural Database) .

Methodological Best Practices

Q. What advanced techniques characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • pH Stability: Incubate the compound in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λmax ~300 nm) .
    • Thermal Stability: Use TGA/DSC to determine decomposition temperatures and identify degradation products via GC-MS .

Q. How can researchers design mechanistic studies to probe the compound’s role in catalytic cycles?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹⁵N-labeled analogs to track imine bond cleavage/formation using mass spectrometry .
  • In Situ Spectroscopy: Employ IR or Raman spectroscopy to monitor intermediate species during reactions .

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